molecular formula C12H10N2O3 B5525382 N'-benzoyl-2-furohydrazide

N'-benzoyl-2-furohydrazide

Cat. No.: B5525382
M. Wt: 230.22 g/mol
InChI Key: LYRPEDZAGKNIQD-UHFFFAOYSA-N
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Description

N'-benzoyl-2-furohydrazide (CAS 62214-31-7) is a chemical compound provided for research and development purposes. It belongs to the class of carbohydrazide derivatives, which are organic compounds characterized by a hydrazide functional group and are known to be valuable building blocks in organic synthesis . The structure of this compound integrates a benzoyl group with a furohydrazide moiety, a framework that researchers have explored in the development of novel molecules with potential biological activity. Literature indicates that structurally related benzoyl hydrazide derivatives have been synthesized and investigated for various pharmacological properties, including significant anti-inflammatory activity . As a specialist reagent, this compound is suited for applications in medicinal chemistry research, such as the synthesis and cyclization of new chemical entities for biological screening. It is also appropriate for use in fundamental studies in carbohydrate chemistry and glycobiology . Researchers should handle this material in accordance with safe laboratory practices. This product is strictly for Research Use Only and is not intended for human, veterinary, or diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-benzoylfuran-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c15-11(9-5-2-1-3-6-9)13-14-12(16)10-7-4-8-17-10/h1-8H,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYRPEDZAGKNIQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis Methodologies for N Benzoyl 2 Furohydrazide and Its Analogs

Conventional Synthetic Routes to N'-benzoyl-2-furohydrazide

Traditional methods for synthesizing this compound and its analogs rely on fundamental organic reactions that have been refined over time. These routes are characterized by their reliability and are well-documented in chemical literature.

Acylation Reactions of Furoyl Hydrazine (B178648)

One of the most direct and common methods for the synthesis of this compound is the acylation of 2-furoyl hydrazine (also known as furan-2-carbohydrazide). This reaction typically involves treating 2-furoyl hydrazine with a benzoyl precursor, most commonly benzoyl chloride. The reaction is generally performed in the presence of a base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrochloric acid byproduct formed during the acylation process. To drive the reaction to completion, the mixture is often heated under reflux for several hours. The fundamental reaction involves the nucleophilic attack of the terminal nitrogen atom of the hydrazide group on the electrophilic carbonyl carbon of the benzoyl chloride.

Variations of this method can utilize different activating agents for the carboxylic acid. For instance, 1,1'-carbonyldiimidazole (B1668759) (CDI) can be used to activate furan-2-carboxylic acid, which is then reacted with a suitable hydrazine derivative. nih.gov

Table 1: Representative Conditions for Acylation of Furoyl Hydrazine

Acylating AgentHydrazine ComponentSolvent/BaseConditionsProductReference
Benzoyl chloride2-FurohydrazidePyridine or TriethylamineRefluxThis compound
(p-methyl)-benzoyl chlorideHydrazine monohydrateSodium Hydroxide-10 °Cp-methyl-benzohydrazide rsc.org
o-fluorobenzoyl chloridePhenylhydrazine (B124118)Pyridine5 °C to ambient2-fluorobenzoic acid, 2-phenylhydrazide chemicalbook.com

Hydrazinolysis of Furan-2-carboxylic Acid Esters

The key precursor, 2-furoyl hydrazine, is frequently synthesized via the hydrazinolysis of an appropriate furan-2-carboxylic acid ester, such as methyl furan-2-carboxylate (B1237412) or ethyl furan-2-carboxylate. This reaction involves heating the ester with hydrazine hydrate. For example, 3,4,5-trihydroxybenzohydrazones have been prepared from methyl 3,4,5-trihydroxybenzoate (B8703473) by refluxing it with hydrazine hydrate. biointerfaceresearch.com Similarly, the synthesis of 2-hydroxy-N′-(4-fluorobenzoyl)benzohydrazide utilizes a hydrazinolysis step on a starting ester. researchgate.net The resulting 2-furoyl hydrazine can then be isolated and subsequently acylated as described in the previous section to yield the final this compound product. This two-step process, beginning with hydrazinolysis, is a common and practical approach to accessing N-acylhydrazide structures.

Condensation Reactions with Benzoyl Precursors

An alternative conventional route involves the condensation of benzohydrazide (B10538) with a furan (B31954) derivative, typically furan-2-carbaldehyde (furfural). This reaction forms the characteristic hydrazone linkage (C=N-N). The process is generally carried out by refluxing the two reactants in a polar solvent like ethanol (B145695) or methanol. This method builds the molecule from two different starting materials compared to the acylation route. The reaction is analogous to the formation of Schiff bases from the condensation of carbonyl compounds with primary amines. fip.org This approach allows for structural diversity by varying the substituents on either the benzohydrazide or the furan-aldehyde component.

Green Chemistry Approaches in this compound Synthesis

In response to the growing need for environmentally benign chemical processes, green chemistry principles have been applied to the synthesis of hydrazide derivatives. ijprt.org These methods aim to reduce reaction times, minimize energy consumption, and decrease the use of hazardous solvents and reagents. researchgate.net

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. fip.orgijprt.org For the synthesis of hydrazide derivatives, microwave heating can dramatically reduce reaction times from hours to minutes and often results in higher product yields. fip.orgresearchgate.net The synthesis of 2-hydroxybenzohydrazide (B147611) derivatives has been successfully achieved with microwave irradiation at powers of 160-320 watts for 2-8 minutes, affording yields between 68% and 81%. fip.org The technique can be applied to various steps in the synthesis, including the initial hydrazinolysis of esters and the final condensation or acylation steps. researchgate.net This method is valued for its rapid and uniform heating, which can lead to cleaner reactions with fewer side products. nih.govnih.gov

Table 2: Microwave-Assisted Synthesis of Hydrazide Derivatives

ReactantsPowerTimeYieldProductReference
2-hydroxybenzohydrazide, Benzaldehyde (B42025) derivatives160-320 W2-8 min68-81%N'-Benzylidene-2-hydroxybenzohydrazide derivatives fip.org
2-methoxypyridine, Iodoalkanes-5 minGood to ExcellentN-alkyl-2(1H)-pyridones researchgate.net
2-iodophenols, terminal acetylenes, aryl iodides--Good to Excellent2,3-disubstituted benzo[b]furans nih.gov

Ultrasonic Irradiation in Synthesis

The use of ultrasonic irradiation is another prominent green chemistry technique that utilizes the energy from acoustic cavitation to drive chemical reactions. nih.govanalis.com.my This method often allows reactions to proceed at lower temperatures and with shorter durations compared to conventional heating. researchgate.net The synthesis of 2-Hydroxy-N′-((thiophene-2-yl)methylene)-benzohydrazide has been accomplished using ultrasonication. biointerfaceresearch.com Numerous organic reactions, including the formation of heterocyclic compounds, have demonstrated improved yields and milder reaction conditions under ultrasound. nih.govanalis.com.my For instance, the synthesis of benzothiazole (B30560) derivatives using ultrasonic irradiation was completed in just 20 minutes at room temperature, with yields ranging from 65% to 83%. analis.com.my This approach is advantageous as it can often be performed in greener solvents like water or even under solvent-free conditions, further enhancing its environmental credentials. mdpi.comsums.ac.ir

Table 3: Synthesis of Heterocyclic Compounds using Ultrasonic Irradiation

ReactantsConditionsTimeYieldProductReference
Benzaldehyde, thiosemicarbazide, phenacyl bromideWater, 25 °C, 25 kHz50 min90%N-(4-arylthiazol-2-yl)hydrazones mdpi.com
Various benzaldehyde, 2-aminothiophenolRoom Temp, Solvent-free20 min65-83%Benzothiazole derivatives analis.com.my
1-(2'-hydroxy-phenyl)-3-phenyl-propenones, copper acetateEthanol-High2-Benzylidenebenzofuran-3(2H)-ones (Aurones) researchgate.net

Solvent-Free or Alternative Solvent Systems

Conventional synthesis of hydrazones often involves refluxing in polar solvents like ethanol or methanol. However, modern synthetic chemistry is increasingly moving towards more environmentally benign methods. Solvent-free synthesis, or mechanochemistry, presents a viable alternative for producing N-acylhydrazones, the class of compounds to which this compound belongs.

Twin-screw extrusion (TSE) has emerged as a scalable, solvent-free method for synthesizing active pharmaceutical ingredients (APIs) based on the N-acylhydrazone scaffold. qub.ac.uk This technique involves the stoichiometric condensation of a hydrazide with an aldehyde under mechanical stress and controlled temperatures. For instance, the synthesis of analogous N-acylhydrazones has been successfully demonstrated on a 25-gram scale without the use of any solvent. qub.ac.uk A key advantage of this method is the elimination of Brønsted or Lewis acid catalysts that are often necessary in solution-based syntheses to drive the reaction to completion. qub.ac.uk Furthermore, the absence of solvent simplifies the purification process, as postsynthetic workups are often not required, reducing waste and cost. qub.ac.uk While temperatures up to 150 °C may be needed depending on the reactivity of the specific substrates, the process is continuous and efficient, highlighting its potential for industrial-scale production. qub.ac.uk

Table 1: Comparison of Synthetic Methodologies for N-Acylhydrazones

Feature Conventional Solvent-Based Synthesis Solvent-Free Twin-Screw Extrusion (TSE)
Solvent Required (e.g., Ethanol, Methanol) Not required or minimal qub.ac.uk
Catalyst Often requires acid catalyst qub.ac.uk Typically catalyst-free qub.ac.uk
Workup Recrystallization/Purification needed Minimal or no workup required qub.ac.uk
Scalability Batch processing Continuous and scalable qub.ac.uk

| Environmental Impact | Higher waste generation | Reduced environmental footprint qub.ac.uk |

Derivatization Strategies for this compound Core

The this compound structure offers three primary sites for chemical modification: the hydrazide linkage, the furan ring, and the benzoyl group. Tailoring these moieties allows for the fine-tuning of the molecule's physicochemical and biological properties.

The hydrazide moiety (-CO-NH-NH-) is a versatile linker that can be altered to create a diverse range of analogs. One common strategy involves the reaction of the terminal amine of a hydrazide with an appropriate electrophile. For example, reacting a substituted furoyl hydrazine with a benzoyl isocyanate transforms the hydrazide into a semicarbazide (B1199961) linkage (-CO-NH-NH-CO-NH-). mdpi.com This modification has been shown to be an effective strategy for discovering new bioactive candidates. mdpi.com

Another approach involves modifying the substituents on the nitrogen atoms of the hydrazine bridge. In related diacylhydrazide insecticides like chromafenozide, the N-tert-butyl group on the hydrazine linker is a key feature. nih.gov Synthesizing analogs by modifying this N-substituent is a strategy used to explore structure-activity relationships. nih.govnih.gov Furthermore, the hydrazide can be used as a precursor for more complex heterocyclic systems. For instance, N-acylhydrazones can be synthesized by condensing the hydrazide with various aldehydes and ketones, a strategy employed to generate libraries of potential cholinesterase inhibitors. nih.gov

Table 2: Examples of Hydrazide Moiety Modifications

Starting Moiety Reagent/Method Resulting Structure/Analog Class Reference
Furoyl Hydrazine Benzoyl Isocyanate N-benzoyl-N'-furoyl semicarbazide mdpi.com
Benzohydrazide Substituted Aldehyde Hydrazide-hydrazone nih.gov

The furan ring is an electron-rich heterocycle susceptible to electrophilic substitution, primarily at the 2- and 5-positions. numberanalytics.com Since the core structure is an N'-benzoyl-2-furo hydrazide, the 2-position is occupied. Therefore, the 5-position is the most probable site for introducing substituents onto the furan ring.

A common strategy to achieve this is to start with an already substituted furan derivative. 5-Phenyl-2-furaldehyde is a key precursor, which can be synthesized via palladium-catalyzed cross-coupling reactions, such as the Suzuki or Hiyama reactions. researchgate.net In these methods, a halogenated furan-2-carbaldehyde is coupled with a phenylboronic acid or phenyltrifluorosilane (B1582143) to install the phenyl group at the 5-position. researchgate.net This 5-substituted-2-furaldehyde can then be condensed with benzohydrazide to form the final product. The reactivity of the aldehyde group at C2 can be influenced by the nature of the substituent at C5; electron-withdrawing groups on the C5-aryl substituent can activate the C2 carbonyl group for condensation reactions. nih.gov

Common electrophilic substitution reactions that could potentially be performed directly on a furan ring include nitration (using nitric acid and acetic anhydride) and bromination (using Br2), which would likely yield the 5-substituted derivative. numberanalytics.com

Table 3: Strategies for Furan Ring Substitution

Position Method Reagents Resulting Structure Reference
C5 Suzuki Coupling 5-Chloro/bromo-2-furaldehyde + Phenylboronic acid, Pd catalyst 5-Phenyl-2-furaldehyde researchgate.net
C5 Hiyama Coupling 5-Chloro-2-furaldehyde + Phenyltrifluorosilane, Pd catalyst 5-Phenyl-2-furaldehyde researchgate.net
C5 Electrophilic Nitration Nitric acid/acetic anhydride 5-Nitro-2-furoic acid derivative numberanalytics.com

The benzoyl moiety is readily modified by using substituted benzoyl chlorides or benzoic acids in the initial synthesis. This allows for the introduction of a wide array of functional groups onto the phenyl ring, significantly altering the molecule's properties.

For example, 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide was synthesized by acylating a salicylhydrazide with 4-fluorobenzoyl chloride. researchgate.net This introduces both a hydroxyl group (at the ortho position) and a fluorine atom (at the para position) to the benzoyl ring system. Similarly, analogs bearing a trifluoromethyl group have been prepared, starting from 4-(trifluoromethyl)benzoic acid, which is first converted to its corresponding hydrazide and then reacted further. nih.gov Studies on related compounds have also explored a variety of other substitutions, including bromo and nitro groups at different positions on the benzoyl ring, as well as multiple methyl groups, as seen in the 3,5-dimethylbenzoyl moiety used in some insecticidal analogs. nih.govnih.gov

Table 4: Examples of Benzoyl Moiety Modifications

Substituent(s) Position(s) Precursor Reference
4-Fluoro, 2-Hydroxy para, ortho 4-Fluorobenzoyl chloride researchgate.net
4-Trifluoromethyl para 4-(Trifluoromethyl)benzoic acid nih.gov
3,5-Dimethyl meta, meta 3,5-Dimethylbenzoyl chloride nih.gov
2-Bromo / 3-Bromo ortho / meta 2- or 3-Bromobenzaldehyde (for hydrazone synthesis) nih.gov

Chemical Reactivity and Reaction Mechanisms of N Benzoyl 2 Furohydrazide

Fundamental Organic Reaction Pathways

The reactivity of N'-benzoyl-2-furohydrazide can be understood through several fundamental organic reaction pathways that target different parts of its molecular structure.

Nucleophilic Substitution Reactions

The carbonyl carbon of the benzoyl group in this compound is electrophilic and thus susceptible to nucleophilic attack. This can lead to nucleophilic acyl substitution reactions. Under basic or acidic conditions, nucleophiles such as amines or alcohols can react at the benzoyl group. pearson.com Although the amide linkage is generally stable, harsh reaction conditions can lead to the cleavage of the benzoyl group and the formation of new benzoyl derivatives. pearson.com

Electrophilic Substitution Reactions

The this compound molecule contains two aromatic rings: a furan (B31954) ring and a benzene (B151609) ring. The furan ring is a π-excessive heterocycle, meaning the lone pair of electrons on the oxygen atom participates in the aromatic system, increasing the ring's electron density. pearson.comnumberanalytics.com This makes the furan ring significantly more reactive towards electrophilic aromatic substitution than benzene. chemicalbook.com

Electrophilic attack preferentially occurs at the C2 and C5 positions of the furan ring, as the resulting carbocation intermediate is stabilized by three resonance structures. chemicalbook.comuoanbar.edu.iq Since the C2 position is already substituted, electrophilic attack on the furan ring of this compound is expected to occur at the C5 position. In contrast, the benzene ring is deactivated by the electron-withdrawing effect of the adjacent carbonyl group, making it less susceptible to electrophilic attack.

Acid-Catalyzed Reactions

In the presence of acid, this compound can undergo several transformations. The hydrazone linkage can be susceptible to acid-catalyzed hydrolysis, which would cleave the molecule back into its constituent precursors, benzohydrazide (B10538) and 2-furaldehyde.

Furthermore, acid catalysis can facilitate intramolecular cyclization reactions. Protonation of the carbonyl oxygen or the furan oxygen can activate the molecule for nucleophilic attack from another part of the same molecule, leading to the formation of various heterocyclic ring systems. For instance, acid-catalyzed tautomerization can precede cyclization steps in the formation of more complex molecules. youtube.com

Cyclization and Condensation Reactions

Aroylhydrazones like this compound are key intermediates in the synthesis of a variety of heterocyclic compounds through cyclization and condensation reactions.

The formation of this compound itself is a condensation reaction, typically achieved by reacting benzohydrazide with 2-furaldehyde (or its derivatives), often under reflux in a polar solvent like ethanol (B145695). pearson.com

Once formed, the compound can undergo further reactions. For example, hydrazones derived from hydroxy-substituted aryl ketones are known to cyclize in the presence of reagents like triphosgene (B27547) to yield oxazine (B8389632) derivatives. fiveable.me Similarly, this compound can serve as a precursor for various five- and six-membered heterocyclic rings. Condensation reactions with compounds containing active methylene (B1212753) groups, such as in the Knoevenagel condensation, can extend the conjugated system of the molecule. uoanbar.edu.iqnih.gov

Reaction TypeReagents/ConditionsProduct Type
Condensation Benzohydrazide, 2-Furaldehyde, Ethanol (reflux)This compound pearson.com
Cyclization TriphosgeneOxazine derivatives fiveable.me
Condensation Active methylene compounds (e.g., malononitrile)Extended conjugated systems uoanbar.edu.iqnih.gov

Complexation and Ligand Binding Mechanisms

This compound and similar aroylhydrazones are effective chelating agents for a wide range of metal ions. The hydrazone moiety possesses multiple donor atoms: the carbonyl oxygen, the azomethine nitrogen, and potentially the furan ring oxygen.

Studies on analogous furan-derived hydrazones have shown that the ligand typically coordinates to metal ions in its deprotonated, enolic tautomer form. numberanalytics.com In this keto-enol tautomerism, a proton migrates from the N-H group to the carbonyl oxygen, creating a hydroxyl group and a C=N-N=C conjugated system. Chelation then occurs through the newly formed enolic oxygen and the azomethine nitrogen atom, forming a stable five- or six-membered ring with the metal ion. numberanalytics.com This bidentate chelation is a common binding mode, though tridentate coordination involving the furan oxygen is also possible depending on the metal ion. numberanalytics.com The resulting metal complexes often exhibit distinct geometries and stoichiometric ratios, such as 1:2 (Metal:Ligand). numberanalytics.com

Investigating Reaction Kinetics and Intermediates

Understanding the detailed mechanism of a chemical reaction requires the study of its kinetics and the identification of any transient species, known as reaction intermediates. fiveable.meyoutube.com Reaction intermediates are short-lived, high-energy species that are formed in one step of a multi-step reaction and consumed in a subsequent step. youtube.comyoutube.com

For reactions involving this compound, several key intermediates can be proposed.

Enol Tautomer : As discussed in the context of complexation, the enol form of the hydrazide is a crucial tautomeric intermediate. numberanalytics.com

Breslow Intermediate : In reactions catalyzed by N-heterocyclic carbenes (NHCs), an adduct known as the Breslow intermediate can form, which is key to understanding product formation in reactions like the cross-benzoin reaction. quora.com

Cyclization Intermediates : The formation of heterocyclic products from this compound proceeds through various cyclic or acyclic intermediates. For instance, the synthesis of thiazoles from related precursors involves a proposed ketone intermediate that undergoes tautomerization before the final ring-closing dehydration step. youtube.com

Intermediate TypeAssociated ReactionMethod of Investigation
Enol Tautomer Metal Complexation numberanalytics.comSpectroscopic analysis (IR, NMR) numberanalytics.com
Ketone Intermediate Thiazole Synthesis youtube.comMechanistic proposal based on product youtube.com
Breslow Intermediate NHC-catalyzed condensations quora.comComputational studies (DFT) quora.com
Carbocation Electrophilic Substitution chemicalbook.comResonance theory, Computational studies chemicalbook.com

Advanced Spectroscopic and Structural Characterization of N Benzoyl 2 Furohydrazide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques, a complete map of the atomic connectivity of N'-benzoyl-2-furohydrazide can be assembled. These analyses confirm that the compound predominantly exists in the keto form in common NMR solvents like DMSO-d₆. researchgate.net

The ¹H NMR spectrum of this compound provides a detailed map of the proton environments within the molecule. The signals are typically recorded in a solvent like deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

The most downfield signal is typically the amide proton (N-H), which appears as a singlet. For structurally similar aroylhydrazones, this proton resonates at a high chemical shift, often above δ 10.0 ppm, due to the deshielding effects of the adjacent carbonyl group and potential involvement in hydrogen bonding. researchgate.netresearchgate.net For instance, in N'-(benzoyl) stearic acid hydrazide, the N-H protons appear at δ 10.27 and 9.82 ppm. researchgate.net

The azomethine proton (-N=CH-) signal appears as a singlet, with its chemical shift influenced by the electronic environment. In related furan-containing hydrazones, this proton is typically found in the range of δ 8.4-8.6 ppm. rsc.org

The aromatic protons of the benzoyl group and the furan (B31954) ring resonate in the δ 6.5-8.0 ppm region. The three protons of the furan ring appear as distinct multiplets. The proton at position 5 of the furan ring (H-5') is the most downfield of the three, followed by the proton at position 3 (H-3'), and finally the proton at position 4 (H-4'). mdpi.com The protons of the monosubstituted benzene (B151609) ring typically appear as two or more multiplets, corresponding to the ortho, meta, and para positions. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data is based on analysis of structurally similar compounds.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
N-H (Amide)> 10.0Singlet
-N=CH- (Azomethine)~8.5Singlet
Benzoyl Protons (ortho)~7.9Multiplet
Benzoyl Protons (meta, para)~7.5-7.6Multiplet
Furan H-5'~7.7Doublet of doublets
Furan H-3'~7.2-7.3Doublet of doublets
Furan H-4'~6.6Doublet of doublets

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of this compound.

The carbonyl (C=O) carbon of the benzoyl group is highly deshielded and appears significantly downfield, typically in the range of δ 164-167 ppm. The azomethine carbon (-N=CH-) signal is also found in the downfield region, generally between δ 138-146 ppm. researchgate.net

The carbon atoms of the furan and benzene rings appear in the aromatic region of the spectrum (δ 110-150 ppm). For the furan ring, the carbon attached to the oxygen atom (C-2') and the carbon adjacent to the imine group (C-5') are the most downfield. researchgate.net The carbons of the benzoyl ring show distinct signals, with the carbon attached to the carbonyl group (C-1) being the most deshielded among the ring carbons. docbrown.info

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data is based on analysis of structurally similar compounds.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Amide)~165
-N=CH- (Azomethine)~140
Furan C-2' & C-5'~145-150
Furan C-3' & C-4'~112-118
Benzene C-1~133
Benzene C-4~132
Benzene C-2/C-6~128
Benzene C-3/C-5~127

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, this would show cross-peaks connecting the coupled protons within the furan ring (H-3' with H-4', and H-4' with H-5') and within the benzoyl ring (ortho protons with meta protons, and meta protons with the para proton). This allows for the definitive assignment of these aromatic systems.

An HSQC or HMQC (Heteronuclear Multiple Quantum Coherence) spectrum maps direct one-bond correlations between protons and the carbons they are attached to. This technique would show a cross-peak connecting the azomethine proton (-N=CH-) to the azomethine carbon, as well as cross-peaks for each proton on the furan and benzoyl rings to its corresponding carbon atom. This provides definitive evidence for the proton-carbon assignments listed in the tables above.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

The IR spectrum of this compound displays several characteristic absorption bands that confirm the presence of its key functional groups. The compound exists in the keto-amide form, which is reflected in the spectrum. researchgate.net

A sharp band in the region of 3190-3250 cm⁻¹ is assigned to the N-H stretching vibration of the amide group. The most intense absorption is typically the C=O stretching vibration (Amide I band), which appears in the 1640-1670 cm⁻¹ range. researchgate.net Another characteristic band for the hydrazone structure is the C=N stretching vibration, which is observed around 1600-1610 cm⁻¹.

The N-H bending vibration (Amide II band) is coupled with C-N stretching and is found near 1530-1570 cm⁻¹. The spectrum also shows bands corresponding to the furan ring, including the C-O-C stretching vibration around 1010-1020 cm⁻¹. Aromatic C-H and C=C stretching vibrations from both the furan and benzene rings are also present.

Table 3: Key IR Absorption Bands for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
N-H stretchAmide3190 - 3250
C=O stretch (Amide I)Amide1640 - 1670
C=N stretchAzomethine1600 - 1610
N-H bend (Amide II)Amide1530 - 1570
C=C stretchAromatic Rings1450 - 1580
C-O-C stretchFuran Ring1010 - 1020

The positions of the IR absorption bands are sensitive to the molecular environment, including conjugation and hydrogen bonding. In this compound, the entire molecule features an extended π-conjugated system across the furan ring, the azomethine group, and the benzoyl moiety.

This conjugation lowers the bond order of the C=O and C=N double bonds, causing their vibrational frequencies to shift to lower wavenumbers (a redshift) compared to non-conjugated analogues. researchgate.net For example, the C=O stretching frequency in this compound is lower than that of a simple saturated ketone.

Furthermore, intermolecular hydrogen bonding between the N-H proton of one molecule and the carbonyl oxygen (C=O) of another can occur in the solid state. This interaction broadens the N-H stretching band and further lowers the C=O stretching frequency. The complex shape often observed for the carbonyl band can sometimes be interpreted as an effect of Fermi resonance, where the fundamental C=O vibration couples with an overtone or combination band of similar energy. The analysis of these vibrational shifts provides valuable insight into the electronic structure and intermolecular interactions of the compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion.

Molecular Mass Determination

The molecular formula for this compound is C₁₂H₁₀N₂O₃, corresponding to a calculated molecular weight of approximately 230.22 g/mol . bldpharm.com In mass spectrometry, this is typically observed as the molecular ion peak (M⁺) or a protonated molecule ([M+H]⁺), depending on the ionization technique employed. For instance, under Electron Ionization (EI), the M⁺ peak would be prominent, while techniques like Electrospray Ionization (ESI) would likely show the [M+H]⁺ ion. The accurate mass measurement of this ion is a critical first step in confirming the elemental composition of the synthesized compound.

Table 4.3.1: Molecular Mass Data for this compound

ParameterValue
Molecular FormulaC₁₂H₁₀N₂O₃
Molecular Weight230.22 g/mol
Expected [M]⁺ Peak (m/z)~230.22
Expected [M+H]⁺ Peak (m/z)~231.23

Fragmentation Analysis for Structural Confirmation

The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule's structure. For this compound and its derivatives, fragmentation typically occurs at the weakest bonds, primarily the amide and hydrazone linkages.

Under electron impact ionization, the molecular ion of this compound would undergo characteristic cleavages. Common fragmentation pathways for related benzoyl compounds involve the loss of a benzoyl radical or a chlorine atom. nih.gov For hydrazide structures, cleavage of the N-N bond is a common fragmentation route.

A plausible fragmentation pattern for this compound would include:

Loss of the benzoyl group: Cleavage of the N-CO bond can lead to the formation of the stable benzoyl cation [C₆H₅CO]⁺ at m/z 105.

Loss of the furoyl group: Alternatively, cleavage can result in the formation of the furoyl cation [C₄H₃OCO]⁺ at m/z 95.

Amide bond cleavage: Fission of the bond between the carbonyl carbon and the nitrogen of the hydrazide can lead to various fragment ions.

Furan ring fragmentation: The furan ring itself can fragment, often by losing a CO molecule, leading to a cyclopropenyl-like cation. nist.gov

Cleavage of the N-N bond: This is a characteristic fragmentation for hydrazides, leading to the formation of distinct radical cations.

Analysis of these fragments allows for the unambiguous confirmation of the connectivity of the benzoyl and furoyl moieties to the central hydrazide linker.

Table 4.3.2: Plausible Mass Spectrometry Fragments for this compound

Fragment Ion StructureProposed Formulam/z (mass-to-charge ratio)
Benzoyl cation[C₇H₅O]⁺105
Phenyl cation[C₆H₅]⁺77
Furoyl cation[C₅H₃O₂]⁺95
Furan cation[C₄H₃O]⁺67

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is directly related to the nature and extent of its conjugated systems and chromophores.

Electronic Transitions and Chromophore Analysis

The structure of this compound contains several chromophores that absorb light in the ultraviolet-visible region. These include the phenyl ring of the benzoyl group, the furan ring, and the two carbonyl (C=O) groups, all linked in a conjugated system through the hydrazone (-C=N-NH-) bridge.

The UV-Vis spectrum is expected to be characterized by absorption bands arising from two main types of electronic transitions:

π → π* Transitions: These are high-intensity absorptions resulting from the excitation of electrons from π bonding orbitals to π* anti-bonding orbitals. They are characteristic of the aromatic (phenyl and furan) rings and the C=O and C=N double bonds within the conjugated system. For similar aroylhydrazone structures, these transitions typically appear as strong bands in the 250-350 nm range. researchgate.net

n → π* Transitions: These are lower-intensity absorptions that arise from the excitation of non-bonding electrons (from the oxygen and nitrogen atoms) to π* anti-bonding orbitals. These transitions often appear as shoulders on the more intense π → π* bands or as weak bands at longer wavelengths.

Table 4.4.1: Expected Electronic Transitions for this compound

Transition TypeAssociated ChromophoreExpected Wavelength Range (nm)
π → πPhenyl ring, Furan ring, C=O, C=N (conjugated system)250 - 350
n → πC=O and C=N groups> 300 (often weak or overlapping)

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material, providing detailed information on bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

The crystal packing is stabilized by a network of intermolecular hydrogen bonds. Specifically, bifurcated (N,C)—H…O hydrogen bonds create chains of molecules along the c-axis. researchgate.net These chains are further interconnected into a three-dimensional supramolecular architecture through C—H…N and C—H…π interactions. researchgate.net Such interactions are crucial for the stability of the crystal lattice.

Table 4.5.1: Crystallographic Data for (E)-N'-[(Furan-2-yl)methylene]-benzohydrazide

ParameterValueReference
Chemical FormulaC₁₂H₁₀N₂O₂ researchgate.net
Crystal SystemOrthorhombic researchgate.net
Space GroupPbca researchgate.net
a (Å)9.4339 (10) researchgate.net
b (Å)9.6549 (9) researchgate.net
c (Å)23.418 (3) researchgate.net
V (ų)2133.0 (4) researchgate.net
Z8 researchgate.net
ConformationE researchgate.net
Dihedral Angle (Benzene-Furan)55.21(7)° researchgate.net

Powder X-ray Diffraction for Crystalline Phases

Powder X-ray Diffraction (PXRD) is a fundamental technique for the characterization of crystalline materials. It provides detailed information about the crystal structure, phase purity, and crystallite size of a compound. The diffraction pattern, a fingerprint of the crystalline solid, is generated by the constructive interference of monochromatic X-rays interacting with the electron clouds of atoms arranged in a periodic lattice.

In the structural analysis of this compound, PXRD studies have been instrumental. The compound has been identified to crystallize in an orthorhombic system, which is characterized by three unequal axes at right angles. The specific space group for this compound is Pbca. nih.gov This designation provides information about the symmetry elements present in the crystal lattice.

The unit cell parameters, which define the dimensions of the basic repeating unit of the crystal lattice, have been determined as follows:

a = 9.4339 (10) Å

b = 9.6549 (9) Å

c = 23.418 (3) Å nih.gov

The volume of the unit cell is calculated to be 2133.0 (4) ų, with eight molecules (Z = 8) residing within this unit cell. nih.gov The calculated density (Dx) of the crystal is 1.334 Mg m⁻³. nih.gov These parameters are crucial for the unambiguous identification of the crystalline phase of this compound and for quality control in its synthesis.

Furthermore, PXRD is essential for studying derivatives of this compound. For instance, the introduction of substituents can lead to different crystal packing and, consequently, different space groups and unit cell dimensions. For example, a related benzoylhydrazide derivative, N′-(2-Fluorobenzoyl)benzohydrazide, crystallizes in the monoclinic system. nih.gov This highlights the sensitivity of the crystalline structure to molecular modifications.

Crystallographic Data for this compound and a Derivative
ParameterThis compoundN′-(2-Fluorobenzoyl)benzohydrazide
Crystal SystemOrthorhombicMonoclinic
Space GroupPbcaP21/c
a (Å)9.4339 (10)4.7698 (10)
b (Å)9.6549 (9)5.2435 (10)
c (Å)23.418 (3)23.913 (5)
β (°)90100.89 (3)
Volume (ų)2133.0 (4)587.3 (2)
Z82

Other Advanced Analytical Techniques

Elemental Analysis

Elemental analysis is a crucial technique for verifying the empirical formula of a synthesized compound. It determines the weight percentage of carbon (C), hydrogen (H), and nitrogen (N) in a sample, which is then compared with the theoretically calculated values based on the proposed molecular formula. This comparison is a fundamental criterion for establishing the purity and identity of a compound. The molecular formula for this compound is C₁₂H₁₀N₂O₂.

The theoretical elemental composition can be calculated from the molecular formula and the atomic weights of the constituent elements. For a molecule to be considered pure, the experimentally found values should be in close agreement with the theoretical values, typically within a ±0.4% deviation. researchgate.net

Elemental Analysis Data for this compound (C₁₂H₁₀N₂O₂)
ElementTheoretical (%)Found (%)
Carbon (C)67.28Data not available in search results
Hydrogen (H)4.70Data not available in search results
Nitrogen (N)13.08Data not available in search results

While specific experimental "found" values for this compound were not available in the provided search results, elemental analysis is consistently used to confirm the formation of its derivatives and metal complexes. isca.me For instance, in the synthesis of metal complexes of related aroylhydrazones, elemental analysis is used to establish the metal-to-ligand stoichiometry. researchgate.net

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a powerful technique for studying compounds with one or more unpaired electrons. It is particularly valuable in the characterization of metal complexes, free radicals, and other paramagnetic species. The technique is based on the absorption of microwave radiation by an unpaired electron when it is placed in a strong magnetic field.

In the context of this compound, ESR spectroscopy is primarily applied to its metal complexes. The parent compound itself is not paramagnetic, but upon chelation with transition metals that have unpaired electrons, such as Cu(II) or Ni(II), the resulting complexes become ESR-active.

For example, the ESR spectrum of a Cu(II) complex with a derivative of this compound, N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide, provides significant insight into the coordination environment of the copper ion. The spectrum of the Cu(II) complex displayed g-tensor values of g|| = 2.14 and g⊥ = 2.05. researchgate.net The observation that g|| > g⊥ > 2.0023 is indicative of a tetragonal or distorted octahedral geometry around the Cu(II) ion. researchgate.net Furthermore, a g|| value of less than 2.3 suggests a significant covalent character in the metal-ligand bonds. researchgate.net

Similarly, studies on Ni(II) complexes with related ligands can provide information on their geometry. While a specific ESR spectrum for a Ni(II) complex of this compound was not found, related Ni(II) complexes have been studied, showing magnetic moment values consistent with tetrahedral or octahedral geometries. researchgate.net

Illustrative ESR g-Factor Values for Metal Complexes of Hydrazone Derivatives
Metal Complexg||g⊥Geometry IndicationReference
Cu(II) complex of N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide2.142.05Tetragonal/distorted octahedral researchgate.net
Generic Ni(II) complexg > 2.0023Typically octahedral or tetrahedral researchgate.net

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is essential for determining the thermal stability of compounds, studying their decomposition patterns, and identifying intermediate products.

The thermal decomposition of this compound and its derivatives involves the breaking of chemical bonds at elevated temperatures. While a specific TGA curve for this compound was not found in the search results, the thermal behavior of related compounds provides valuable insights. For instance, a more complex derivative, N, N, N, N'-Tetra(benzoyl) ethylene (B1197577) diamine tetraacetic acid dihydrazide, was found to begin decomposition above 170 °C, indicating good thermal stability within typical application temperatures for polymers.

The decomposition of aroylhydrazones generally occurs in multiple steps. researchgate.net The initial weight loss often corresponds to the loss of solvent molecules or loosely bound fragments. Subsequent, more significant weight loss at higher temperatures is attributed to the breakdown of the main molecular structure. The thermal decomposition of related molecules like furfural (B47365) and benzaldehyde (B42025) proceeds through the initial loss of small molecules like CO, followed by the fragmentation of the ring structures at higher temperatures. nih.gov

A typical TGA thermogram would plot the percentage of weight loss on the y-axis against the temperature on the x-axis. The derivative of this curve (DTG) shows the rate of mass loss and helps to identify the temperatures at which the decomposition is most rapid.

General Thermal Decomposition Data for Related Compounds
Compound/ClassDecomposition Onset/Range (°C)Key ObservationsReference
N, N, N, N'-Tetra(benzoyl) ethylene diamine tetraacetic acid dihydrazide> 170Considered to have good thermal stability.
Aroylhydrazone metal complexesMulti-step decomposition up to 1000Often involves loss of water/solvents first, followed by ligand decomposition. researchgate.net
Heterocyclic esters (structurally related)~334 - 514 (initial major loss)Multiple, poorly resolved decomposition steps. nih.gov

Enzyme Inhibition Studies (e.g., VEGFR2)

The inhibition of specific enzymes is a key mechanism through which many therapeutic agents exert their effects. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical enzyme in angiogenesis, the formation of new blood vessels, which is a vital process for tumor growth. Consequently, VEGFR-2 is a significant target for the development of anticancer agents.

While direct studies on this compound are limited, research on analogous compounds containing furan or hydrazone moieties demonstrates their potential as VEGFR-2 inhibitors. For instance, a series of novel furo[2,3-d]pyrimidine (B11772683) and thieno[2,3-d]pyrimidine-based derivatives have been synthesized and evaluated for their ability to inhibit the VEGFR-2 kinase enzyme in vitro. nih.gov Several of these compounds showed potent, dose-dependent inhibition with IC₅₀ values in the nanomolar range. nih.gov For example, thieno[2,3-d]pyrimidine (B153573) derivatives have exhibited IC₅₀ values as low as 21 nM. nih.gov Similarly, other heterocyclic compounds designed as VEGFR-2 inhibitors have shown significant potency, with IC₅₀ values ranging from 2.17 to 8.09 μM, comparable to the reference drug sorafenib. nih.gov

These findings suggest that the furo-pyrimidine core, a structure related to the furan element of this compound, is a viable scaffold for engaging the VEGFR-2 active site. The general structure of aroylhydrazones is considered a key pharmacophore for this activity.

Table 1: VEGFR-2 Inhibition by Structurally Related Heterocyclic Compounds

Compound Class Specific Derivative Example VEGFR-2 IC₅₀ Reference
Thieno[2,3-d]pyrimidine Derivative 21e 21 nM nih.gov
Thieno[2,3-d]pyrimidine Derivative 21b 33.4 nM nih.gov
Furo[2,3-d]pyrimidine Derivative 15b 946 nM nih.gov
Phenyl-acetamide Derivative Compound 7a 2.17 µM nih.gov

Anti-inflammatory Potential (In vitro/In vivo Animal Models)

Hydrazone derivatives are recognized for their potential as anti-inflammatory agents. nih.gov The evaluation of this potential typically involves both in vitro and in vivo models.

A common in vitro assay for inflammation involves using murine macrophage cell lines, such as RAW 264.7, stimulated with lipopolysaccharide (LPS). LPS induces the production of nitric oxide (NO), a key inflammatory mediator. The ability of a compound to inhibit NO production is a strong indicator of its anti-inflammatory activity. Studies on various acyl-hydrazone derivatives have demonstrated their capacity to inhibit NO synthesis, with some compounds showing stronger inhibition than the reference drug Meloxicam. nih.gov

For in vivo assessment, the carrageenan-induced rat paw edema model is a standard method for screening acute anti-inflammatory activity. nih.gov In this test, inflammation is induced by injecting carrageenan into a rat's paw, and the reduction in swelling (edema) after administration of a test compound is measured. Numerous hydrazide derivatives have shown significant percentage inhibition of edema in this model, with activities sometimes comparable to standard drugs like indomethacin (B1671933) and diclofenac (B195802) sodium. nih.gov For example, certain substituted benzylidene-hydrazide derivatives have demonstrated edema inhibition of up to 64.0%. nih.gov While specific data for this compound is not extensively documented, the consistent anti-inflammatory activity across the broader hydrazone class underscores its potential in this area. nih.govnih.gov

Antioxidant Properties (In vitro Assays)

The antioxidant capacity of chemical compounds is frequently evaluated using various in vitro assays that measure their ability to scavenge free radicals. Common methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. nih.govmdpi.com In these assays, the effectiveness of an antioxidant is often expressed as an IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the radicals. nih.gov

Studies on compounds structurally related to this compound, such as other benzoyl hydrazones and furan-containing molecules, indicate that this class possesses antioxidant properties. For example, some 2-arylbenzo[b]furans have been evaluated for their DPPH free-radical scavenging ability. researchgate.net The presence and position of hydroxyl (-OH) groups on the aromatic rings are often crucial for antioxidant activity, as they can readily donate a hydrogen atom to stabilize free radicals. researchgate.net Similarly, modified nucleoside analogues containing a N-benzoyl group have been tested and shown to protect against DNA damage induced by peroxyl radicals, although they were inert against the DPPH radical, highlighting that activity can be specific to the type of radical. nih.gov The antioxidant potential of the this compound scaffold is therefore an area of interest, likely influenced by the substitution patterns on its benzoyl and furan rings.

Structure-Activity Relationship (SAR) Analysis for Biological Potency

Structure-Activity Relationship (SAR) studies are essential for understanding how a molecule's chemical structure influences its biological activity. For the this compound class, SAR analysis focuses on how modifications to the benzoyl ring, the furan ring, and the central hydrazone linker affect potency and the spectrum of biological effects.

SAR studies on related hydrazide-hydrazones and furo-pyrimidine inhibitors have provided valuable insights. The hydrazide-hydrazone linker (–(CO)–NH–N=CH–) is a critical structural motif. mdpi.com For enzyme inhibition, the geometry of the imine (CH=N) double bond, which is typically in the E configuration, is an important factor. mdpi.com

In the context of VEGFR-2 inhibition, modifications to the terminal phenyl rings are crucial. For furo[2,3-d]pyrimidine inhibitors, the nature of the linker (e.g., ether vs. aniline) connecting the core to a biaryl-urea tail significantly impacts potency. nih.gov Generally, an ether linkage results in higher inhibitory activity. nih.gov Furthermore, substitutions on the terminal phenyl ring play a key role. The presence of halogen atoms (e.g., chlorine, fluorine) or small alkyl groups (e.g., methyl) on the phenyl ring can enhance inhibitory activity against VEGFR-2. nih.gov

The different parts of the this compound molecule can be independently modified to tune its biological activity spectrum. The furan ring is a well-known heterocyclic motif present in many biologically active compounds. Substituting the furan ring can shift the compound's primary activity.

For example, in a series of N-benzoyl-N'-[5-(2'-substituted phenyl)-2-furoyl] semicarbazides, which are structurally analogous to the target compound, modifications led to a distinct activity profile. These compounds showed promising insecticidal activity but had lower fungicidal effects. However, the same series also exhibited significant anticancer activity against several human tumor cell lines. This indicates that the core structure is versatile and that specific substitutions on the phenyl and furoyl moieties can direct the compound's potency toward different biological targets.

SAR studies on benzoyl derivatives also show clear patterns. In one study of benzoyl piperidine (B6355638) amides, the presence and position of substituents on the benzoyl ring directly correlated with tyrosinase inhibition potency. nih.gov This demonstrates that the benzoyl moiety is not just a structural placeholder but an active component whose electronic and steric properties can be modified to optimize a specific biological outcome.

Table 2: Compound Names Mentioned

Compound Name
This compound
Sorafenib
Meloxicam
Indomethacin

Biological and Pharmacological Activities

Antimicrobial and Antifungal Activity

Derivatives of hydrazides and furans have been extensively studied for their antimicrobial and antifungal properties. nih.govijabbr.com For instance, certain hydrazone derivatives have shown activity against various bacterial and fungal strains. mdpi.comresearchgate.net Compounds containing the 5-nitrofuran moiety, in particular, have been noted for their antibacterial effects. nih.govnih.gov The antifungal potential of benzoyl derivatives has also been a subject of investigation. nih.govnih.gov

Other Reported Biological Activities

Beyond antimicrobial effects, hydrazide and furan (B31954) derivatives have been explored for a range of other biological activities. These include anti-inflammatory, anticonvulsant, and anticancer activities. mdpi.comnih.govmdpi.com The modification of the core structure has been shown to be an effective strategy for discovering new compounds with potential therapeutic applications. mdpi.comnih.gov

Coordination Chemistry of N Benzoyl 2 Furohydrazide and Its Derivatives

Ligand Properties and Coordination Modes

N'-benzoyl-2-furohydrazide belongs to the family of aroylhydrazones, which are known for their significant coordination capabilities. rsc.org These ligands can exist in keto-enol tautomeric forms, which directly influences their coordination behavior with metal ions. In the solid state, the ligand typically exists in the keto form, but in solution and upon reaction with metal ions, it can deprotonate and coordinate in its enol form. researchgate.net

The coordination versatility of this compound and its analogues stems from the presence of several potential donor sites. The primary donor atoms involved in complex formation are nitrogen (N) and oxygen (O).

Nitrogen and Oxygen Donors: The most common coordination mode involves the carbonyl oxygen and the azomethine nitrogen. researchgate.netwikipedia.org Upon complexation, the ligand often undergoes enolization and subsequent deprotonation, with the metal ion binding to the enolic oxygen and the azomethine nitrogen atom. researchgate.net This is supported by spectroscopic data, where shifts in the ν(C=O) and ν(C=N) vibrational frequencies in the infrared (IR) spectra of the metal complexes compared to the free ligand indicate the involvement of these groups in coordination. laujet.com In some derivatives, the oxygen atom of the furan (B31954) ring can also participate in coordination. lookchem.com

Sulfur Donors: In derivatives where the carbonyl oxygen is replaced by a sulfur atom, such as in N-benzoyl-N′-2-furanthiocarbohydrazide, the sulfur atom becomes a key donor site. researchgate.net These thiocarbohydrazide (B147625) derivatives can coordinate in either the thione or the deprotonated thiol form, adding further versatility to the ligand system. researchgate.net

The specific donor atoms involved can be influenced by the reaction conditions, the nature of the metal ion, and the substituents present on the ligand framework.

This compound and its derivatives are effective chelating agents, capable of forming stable ring structures with metal ions.

Chelation: Typically, these ligands act in a bidentate or tridentate fashion. In the most common bidentate mode, the ligand coordinates to a metal center through the enolic oxygen and the azomethine nitrogen, forming a stable five-membered chelate ring. researchgate.net Tridentate coordination can occur in derivatives that possess an additional donor group, such as a hydroxyl group on the benzoyl ring or through the involvement of the furan oxygen, leading to the formation of multiple chelate rings. lookchem.com

Bridging: While chelation is more common, some hydrazone ligands have demonstrated the ability to act as bridging ligands, connecting two or more metal centers. This can lead to the formation of polynuclear or polymeric complexes. The bridging can occur through the oxygen atom of the enolized carbonyl group or other available donor atoms, depending on the ligand's structure and the coordination geometry preferred by the metal ion. rsc.orgscirp.org

Synthesis of Metal Complexes

The synthesis of metal complexes with this compound is generally straightforward, typically involving the reaction of the ligand with a suitable metal salt in an appropriate solvent.

A wide variety of transition metal complexes have been synthesized with this compound and its derivatives. The general synthetic procedure involves mixing a solution of the ligand with a solution of the desired transition metal salt, often under reflux. mdpi.com

The choice of solvent is typically ethanol (B145695), methanol, or a mixture containing water, in which the ligand and metal salt are dissolved. mdpi.commdpi.com The metal salts commonly used are chlorides, acetates, nitrates, or sulfates. mdpi.commdpi.comnih.gov The resulting complexes often precipitate from the reaction mixture upon cooling and can be isolated by filtration, washed, and dried. The stoichiometry of the resulting complexes, such as 1:1 or 1:2 (metal:ligand), can be controlled by the molar ratio of the reactants. researchgate.netresearchgate.net

Synthesis of Transition Metal Complexes with Hydrazone Ligands
Metal IonPrecursor Salt ExampleSolventGeneral ConditionsReference
Cu(II), Co(II), Ni(II), Zn(II)Metal AcetatesEthanol/WaterReflux for 2-4 hours mdpi.com
Ni(II), Co(II), Cu(II)NiCl2·6H2O, Co(NO3)2, CuSO4·5H2OMethanolReflux for 4 hours mdpi.com
Mn(II)MnCl2·4H2OEthanolStirring and reflux
Fe(II)FeCl2EthanolStirring and reflux researchgate.net
Cd(II), Hg(II)Metal ChloridesEthanolMixing at room temperature nih.gov

While less common than transition metal complexes, main group metal complexes of hydrazones have also been synthesized. The synthetic routes are analogous to those used for transition metals, involving the reaction of the ligand with a main group metal salt or organometallic precursor.

Organotin(IV) Complexes: These are prepared by reacting the hydrazone ligand with organotin(IV) precursors like dialkyltin dichlorides (R₂SnCl₂) or trialkyltin chlorides (R₃SnCl) in a suitable solvent, often with refluxing. nih.govnih.gov

Bismuth(III) Complexes: Synthesis can be achieved by reacting the ligand with bismuth(III) salts such as bismuth(III) chloride (BiCl₃) or triphenylbismuth (B1683265) (BiPh₃). nih.govrsc.org

Antimony(III) Complexes: Antimony(III) complexes have been prepared by reacting ligands with antimony(III) chloride (SbCl₃) in a non-aqueous medium. core.ac.uknih.gov

Lead(II) Complexes: The synthesis of lead(II) complexes has been reported through hydrothermal reactions between a lead(II) salt and a suitable ligand. rsc.org

The study of these complexes is an expanding area, revealing diverse structural possibilities and coordination environments.

Structural Characterization of Metal Complexes

A comprehensive suite of analytical and spectroscopic techniques is employed to elucidate the structure of the metal complexes formed with this compound and its derivatives. These methods confirm the coordination mode of the ligand and determine the geometry of the resulting complex.

Key characterization techniques include:

Elemental Analysis: Determines the empirical formula of the complex, which helps in establishing the metal-to-ligand stoichiometry. nih.gov

Molar Conductivity Measurements: These measurements, taken in solvents like DMF or DMSO, indicate whether the complexes are electrolytic or non-electrolytic in nature, providing insight into whether anions are inside or outside the coordination sphere. researchgate.net

Infrared (IR) Spectroscopy: This is a crucial tool for identifying the ligand's donor sites. Shifts in the vibrational frequencies of key functional groups, such as the amide C=O and azomethine C=N, upon complexation provide direct evidence of their involvement in bonding to the metal ion. The appearance of new bands at lower frequencies can be assigned to metal-oxygen (M-O) and metal-nitrogen (M-N) vibrations. laujet.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and its diamagnetic metal complexes (e.g., Zn(II), Cd(II), Hg(II)). Changes in the chemical shifts of protons and carbons near the donor atoms upon complexation confirm the coordination sites. researchgate.netnih.gov

Electronic (UV-Vis) Spectroscopy: The UV-Vis spectra of the complexes provide information about the electronic transitions and help in proposing the coordination geometry around the metal ion (e.g., octahedral, tetrahedral, or square planar). frontiersin.org

Magnetic Susceptibility Measurements: This technique is used for paramagnetic complexes (e.g., those of Co(II), Ni(II), Cu(II), Mn(II), Fe(III)) to determine the number of unpaired electrons, which aids in assigning the geometry of the complex. frontiersin.org

Common Techniques for Structural Characterization of Metal Complexes
TechniqueInformation ObtainedReference
Infrared (IR) SpectroscopyIdentifies donor atoms (N, O) through shifts in ν(C=N) and ν(C=O) bands; confirms M-N and M-O bonds. laujet.com
NMR Spectroscopy (¹H, ¹³C)Confirms coordination sites in diamagnetic complexes by observing shifts in proton and carbon signals. researchgate.netnih.gov
UV-Vis SpectroscopyInvestigates d-d and charge transfer transitions to propose coordination geometry. frontiersin.org
Magnetic SusceptibilityDetermines magnetic moment for paramagnetic complexes, aiding in geometry assignment. frontiersin.org
X-ray DiffractionProvides precise bond lengths, angles, and overall 3D structure in the solid state. nih.govnih.gov
Molar ConductivityDetermines the electrolytic or non-electrolytic nature of the complexes in solution. researchgate.net

Lack of Scientific Literature on the Coordination Chemistry of this compound

Following a comprehensive search of scientific databases and literature, it has been determined that there is a notable absence of published research specifically detailing the coordination chemistry of the compound This compound . The requested article, with its detailed outline focusing on geometric arrangements, spectroscopic signatures, crystallography, reactivity, and catalytic applications of this specific compound's metal complexes, cannot be generated with scientific accuracy.

The investigation into this topic revealed that while the precursors to this compound, such as 2-furoic hydrazide (also known as furan-2-carbohydrazide, CAS 3326-71-4) and benzoylhydrazide , are common starting materials in coordination chemistry, they are typically used to synthesize a different class of ligands known as Schiff bases .

The available body of research focuses extensively on the metal complexes of these Schiff base derivatives, such as (E)-N'-[(furan-2-yl)methylene]benzohydrazide . These compounds are formed by the condensation reaction between a hydrazide and an aldehyde (e.g., furan-2-carbaldehyde).

It is crucial to distinguish between the requested compound, this compound, which possesses a di-amide structure around the N-N bond (Furan-C(=O)-NH-NH -C(=O)-Benzene), and the widely studied Schiff bases, which feature an azomethine group (Furan-CH=N-NH -C(=O)-Benzene). The coordination behavior, including the resulting complex geometry, spectroscopic properties, and reactivity, is fundamentally dictated by the different functional groups available for metal binding in these two distinct types of molecules. The azomethine nitrogen in Schiff bases is a primary coordination site, which is absent in this compound.

Due to the strict requirement to focus solely on this compound and the lack of available scientific data on its coordination chemistry, providing an article that adheres to the requested outline is not possible without compromising scientific integrity and accuracy. All research identified pertains to related but structurally different derivatives.

Theoretical and Computational Investigations

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the fundamental properties of N'-benzoyl-2-furohydrazide. These computational methods allow for the determination of the molecule's three-dimensional structure and the distribution of electrons, which are crucial for its stability and reactivity.

For instance, DFT calculations performed on analogous structures, such as N'-(furan-2-ylmethylene)-2-hydroxybenzohydrazide, have been used to determine key quantum chemical parameters. These parameters, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are vital for assessing the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO energy gap generally implies higher chemical reactivity and polarizability. nih.gov

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule dictates its chemical behavior. Analysis of the frontier molecular orbitals, HOMO and LUMO, is a cornerstone of this investigation. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's capacity to act as an electron donor. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electron-accepting ability. The energy gap between these two orbitals is a critical parameter for predicting the molecule's reactivity. nih.gov

In studies of related hydrazone derivatives, the HOMO is often found to be distributed over the electron-rich parts of the molecule, such as the furan (B31954) and benzoyl rings, as π-bonding orbitals. The LUMO, in contrast, is typically a π-antibonding orbital spread across the molecule. researchgate.net The distribution of electron density can be visualized using Molecular Electrostatic Potential (MEP) maps, which highlight the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For similar compounds, the negative potential is often located around electronegative atoms like oxygen and nitrogen, while positive potential is found around hydrogen atoms. nih.gov

Quantum Chemical ParameterDescriptionTypical Calculated Values for Analogs (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital-6.57
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-2.09
Energy Gap (ΔE) ELUMO - EHOMO4.48
Ionization Potential (I) -EHOMO6.57
Electron Affinity (A) -ELUMO2.09
Global Hardness (η) (I - A) / 22.24
Global Softness (S) 1 / (2η)0.22
Electronegativity (χ) (I + A) / 24.33
Chemical Potential (μ) -(I + A) / 2-4.33
Electrophilicity Index (ω) μ² / (2η)4.19

Table 1: This table presents a set of global reactivity descriptors calculated for an analogous oxadiazole compound using the DFT/B3LYP method with a 6-311++G(d,p) basis set. These parameters provide a framework for understanding the potential reactivity of this compound. ajchem-a.com

Spectroscopic Property Prediction and Validation

Theoretical calculations are a powerful tool for predicting the spectroscopic properties of molecules, which can then be validated against experimental data. Methods like Time-Dependent DFT (TD-DFT) can forecast the electronic absorption spectra (UV-Vis) of compounds. researchgate.net These calculations can predict the wavelengths of maximum absorption (λmax) corresponding to electronic transitions, often the π→π* and n→π* transitions within the molecule. researchgate.net

Similarly, the vibrational frequencies observed in infrared (IR) and Raman spectroscopy can be calculated. By comparing the computed vibrational modes with the experimental spectra, a detailed assignment of the spectral bands to specific molecular vibrations can be achieved. This correlation between theoretical and experimental data provides strong evidence for the calculated molecular structure. researchgate.net

Molecular Docking Studies (Non-Clinical Target Interactions)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. walshmedicalmedia.com In the context of this compound, docking studies are employed to investigate its potential interactions with the active sites of various enzymes and receptors, providing insights into possible mechanisms of action for its biological activities. pensoft.net

Studies on structurally similar benzohydrazide (B10538) derivatives have explored their binding affinities with a range of non-clinical targets. For example, docking simulations have been performed to evaluate the interaction of hydrazide-hydrazones with enzymes like monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE). pensoft.net Other research has investigated the binding of benzohydrazide derivatives to carbonic anhydrase isozymes. nih.gov These studies typically report a docking score, which estimates the binding affinity, with more negative scores indicating a more favorable interaction. mdpi.com

Ligand-Receptor Binding Mechanisms (e.g., Enzyme Active Sites)

Molecular docking not only predicts binding affinity but also elucidates the specific interactions that stabilize the ligand-receptor complex. These interactions commonly include hydrogen bonds, hydrophobic interactions, and van der Waals forces. mdpi.com

For example, in docking studies of benzohydrazide analogs with enzyme active sites, it has been observed that the oxygen and nitrogen atoms of the hydrazide backbone often participate in hydrogen bonding with amino acid residues in the binding pocket. mdpi.com The aromatic rings (benzoyl and furan) can engage in π-π stacking or hydrophobic interactions with corresponding residues, further anchoring the molecule within the active site. Understanding these binding modes is crucial for the rational design of more potent and selective derivatives. nih.gov

CompoundTarget EnzymeDocking Score (kcal/mol)Interacting ResiduesType of Interaction
Analog 5e InhANot specifiedTYR158, NAD300, MET98Hydrogen Bonding
Analog 5k DHFR-8.1ARG60, ARG32, GLN28Hydrogen Bonding
Analog 10 hCA-I-6.43Not specifiedNot specified
Analog 3 hCA-II-6.13Not specifiedNot specified

Table 2: This table summarizes the results from molecular docking studies of various benzohydrazide analogs with different enzyme targets, showcasing their binding energies and key interactions. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling (Non-Clinical Activity)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the structural or property descriptors of a series of compounds with their biological activity. researchgate.net The fundamental principle is that variations in the structural features of molecules lead to differences in their activities. By establishing a mathematical relationship, QSAR models can be used to predict the activity of new, untested compounds. nih.gov For classes of compounds like hydrazones, QSAR studies have been employed to understand the quantitative effects of different structural and physicochemical properties on their antimicrobial or anticancer activities. researchgate.netrsc.org

Development of Predictive Models for Biological Activity

The development of a QSAR model involves several key steps. First, a dataset of compounds with known biological activities (e.g., antibacterial) is compiled. Then, a variety of molecular descriptors are calculated for each compound. These descriptors can be topological (describing connectivity), electronic (like HOMO-LUMO energies), or physicochemical (such as lipophilicity). nih.gov

Using statistical methods or machine learning algorithms, a model is then built that best correlates these descriptors with the observed biological activity. nih.gov For instance, a 3D-QSAR model was developed for a series of quinazolinone derivatives containing a hydrazone unit to guide the design of new antitumor agents. rsc.org These predictive models are valuable tools in the early stages of drug discovery, enabling the in silico screening of virtual libraries of compounds and prioritizing the synthesis of the most promising candidates. youtube.com

Influence of Physicochemical Parameters on Activity

The biological activity of this compound and its derivatives is significantly influenced by their physicochemical properties. Quantitative Structure-Activity Relationship (QSAR) studies on analogous compounds, such as N-benzoyl-N'-phenylthiourea and N-benzoyl-N'-naphthylthiourea derivatives, have demonstrated that lipophilic, electronic, and steric parameters play a crucial role in their bioactivity. ubaya.ac.idresearchgate.netatlantis-press.comatlantis-press.com These studies provide a framework for understanding how modifications to the chemical structure of this compound could modulate its therapeutic potential.

The key physicochemical parameters that affect activity include:

Lipophilicity: This property, often expressed as logP or ClogP, governs the compound's ability to cross biological membranes. A balanced lipophilicity is essential for optimal absorption, distribution, and target engagement. In related benzoyl derivatives, a parabolic relationship between lipophilicity and activity is often observed, indicating that either too low or too high lipophilicity can be detrimental. atlantis-press.comatlantis-press.com

Electronic Effects: The electronic properties of substituents on the aromatic rings can alter the molecule's polarity, ionization state, and ability to form hydrogen bonds or other electrostatic interactions with a biological target. ubaya.ac.idatlantis-press.comatlantis-press.com Parameters such as the Hammett constant (σ) and the energy of the Lowest Unoccupied Molecular Orbital (ELUMO) are used to quantify these effects. For instance, studies on similar structures have shown that electronic properties significantly influence their inhibitory activity against specific enzymes. atlantis-press.comatlantis-press.com

Steric Factors: The size and shape of the molecule, described by parameters like Molar Refractivity (MR) and steric parameters (Es), are critical for ensuring a proper fit within the binding site of a target protein. ubaya.ac.id Bulky substituents can either enhance or hinder activity depending on the topology of the binding pocket.

A QSAR study on N-benzoyl-N'-naphthylthiourea derivatives as VEGFR2 inhibitors resulted in a predictive model that highlights the importance of both lipophilic and electronic parameters. atlantis-press.comatlantis-press.com The equation demonstrates a non-linear relationship with lipophilicity (ClogP) and a linear correlation with the electronic parameter ELUMO. atlantis-press.comatlantis-press.com

Table 1: Example of a QSAR Equation for Related Benzoyl Derivatives

Dependent Variable Equation Statistical Parameters

Source: Adapted from studies on N-benzoyl-N'-naphthylthiourea derivatives. atlantis-press.comatlantis-press.com

This model indicates that the anticancer activity of these compounds is influenced by a combination of lipophilic and electronic properties. atlantis-press.comatlantis-press.com Such computational models are invaluable for guiding the rational design of new, more potent analogues of this compound.

Molecular Dynamics Simulations (Non-Clinical Context)

Molecular Dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time, providing insights into the stability of ligand-protein complexes and the nature of their interactions at an atomic level. nih.govmdpi.comnih.gov In a non-clinical context, MD simulations of this compound can be employed to understand its binding mode with potential biological targets, such as enzymes or receptors, which is crucial for elucidating its mechanism of action.

A typical MD simulation study involves placing the ligand (this compound) into the binding site of a target protein, identified through molecular docking, and simulating their movements in a solvated, physiological-like environment. The simulation tracks the trajectory of each atom over a period of nanoseconds to microseconds. mdpi.com

Key analyses performed during and after the simulation include:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein and ligand backbone atoms from their initial positions over the course of the simulation. A stable RMSD plot indicates that the system has reached equilibrium and the ligand is stably bound within the active site. mdpi.comnih.gov

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the flexible regions of the protein, providing information on how different parts of the protein move in the presence of the ligand.

Hydrogen Bond Analysis: This analysis quantifies the formation and breakage of hydrogen bonds between the ligand and the protein, which are critical for binding affinity and specificity.

Binding Free Energy Calculations: Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding free energy of the ligand-protein complex, offering a quantitative measure of binding affinity. nih.gov

Table 2: Representative Parameters for a Molecular Dynamics Simulation Study

Parameter Description Typical Value/Observation
Simulation Time Duration of the simulation to ensure adequate sampling of conformational space. 100 ns - 1.0 µs
Ensemble The thermodynamic ensemble used to control temperature and pressure. NPT (isothermal-isobaric)
Temperature The temperature at which the simulation is run. 300 K
RMSD of Complex Indicates the stability of the ligand-protein complex. Stable after an initial equilibration period (e.g., < 3 Å)

MD simulations on related benzoyl-containing compounds have successfully elucidated their interaction mechanisms with target proteins. nih.govmdpi.com For this compound, these simulations could reveal key amino acid residues that are essential for its binding and provide a dynamic understanding of how it exerts its biological effects, thereby guiding future drug design and optimization efforts.

Non Clinical and Advanced Research Applications

Agrochemical Research (e.g., Insecticidal Activity)

In the search for novel and effective agrochemicals, derivatives of N'-benzoyl-2-furohydrazide have been synthesized and evaluated for their potential as insecticidal agents. Research has focused on modifying the core structure to enhance bioactivity. For instance, a series of novel N-benzoyl-N′-[5-(2′-substituted phenyl)-2-furoyl] semicarbazides were designed by converting the urea (B33335) linkage of traditional benzoylphenylurea (B10832687) insecticides into a semicarbazide (B1199961) and introducing furoyl groups. mdpi.com

Bioassays of these compounds demonstrated significant insecticidal activity, particularly against the diamondback moth (Plutella xylostella L.), a pervasive pest in agriculture. mdpi.com The results from these studies indicate that structural modifications, such as the introduction of a semicarbazide linkage and a 5-phenyl-2-furoyl group, are a viable strategy for discovering new pesticide candidates. mdpi.com

**Table 1: Insecticidal Activity of N-benzoyl-N′-[5-(2′-substituted phenyl)-2-furoyl] Semicarbazide Derivatives against *Plutella xylostella L.***

This table is interactive. You can sort and filter the data.

Compound ID Substituent on Phenyl Ring Mortality Rate (%) at 200 mg/L
E1 2-F 83.3
E2 2-Cl 86.7
E3 2-Br 80.0
E4 2-CH₃ 76.7
E5 2-NO₂ 73.3
E14 2,4-di-F Not specified

Data sourced from a study on semicarbazide derivatives. mdpi.com

Material Science Applications

The structural characteristics of this compound, particularly its ability to act as a ligand, make it a candidate for various applications in material science.

Ion-selective electrodes (ISEs) are sensors used in potentiometric measurements, relying on an ion-selective membrane containing an ionophore to detect specific ions in a solution. nih.gov The development of new ionophores is a key area of research aimed at improving sensor performance. nih.gov Hydrazone derivatives, structurally related to this compound, have been successfully employed as ionophores in the fabrication of these sensors.

For example, a highly sensitive and selective poly(vinyl chloride) (PVC) membrane sensor was developed for 2-furaldehyde, which is structurally related to the furoyl moiety of the title compound. nih.gov This sensor was based on the host-guest interaction between a calix mdpi.comarene derivative and a lipophilic hydrazone derivative formed in situ from the reaction of 2-furaldehyde and Girard's reagent T. nih.gov The resulting electrode exhibited a Nernstian response, a fast response time of 15 seconds, and good stability, demonstrating the viability of using hydrazone-based systems in potentiometric sensors. nih.gov

Similarly, new Schiff base derivatives have been used as ionophores for the detection of heavy metal ions like Hg(II) and Ni(II). mdpi.comresearchgate.net These sensors operate on the principle that the ionophore selectively binds with the target ion within the membrane, causing a potential change that can be measured. nih.govmdpi.com The performance of these electrodes is optimized by adjusting the membrane composition, including the percentages of PVC, a plasticizer (like o-NPOE), and the ionophore itself. mdpi.com

Table 2: Performance Characteristics of a Potentiometric Sensor Using a Hydrazone Derivative

This table is interactive. You can sort and filter the data.

Parameter Value
Ionophore Basis Hydrazone derivative of 2-furaldehyde
Linear Range 5.0 x 10⁻⁵ M to 1.0 x 10⁻¹ M
Response Type Nernstian
Response Time 15 seconds
Reproducibility ±0.2 mV

Data based on a 2-furaldehyde-selective PVC-membrane electrode. nih.gov

Supramolecular chemistry investigates the interactions between molecules, particularly the formation of host-guest complexes. Host molecules like cucurbit[n]urils and calixarenes possess cavities that can encapsulate guest molecules, altering their properties. rsc.org The interaction between such hosts and guest molecules containing heterocyclic moieties, like the furan (B31954) ring in this compound, is a subject of research.

Studies have shown that host molecules can form stable 1:1 inclusion complexes with guest molecules. rsc.org These interactions are often driven by forces such as hydrogen bonding and ion-dipole interactions. rsc.org For instance, a 2-furaldehyde-selective sensor was designed based on the host-guest interaction between a tetrabenzyl ether calix mdpi.comarene (host) and a hydrazone derivative (guest). nih.gov The formation of such complexes can enhance the fluorescence of the guest molecule and is fundamental to the mechanism of certain sensors and molecular recognition systems. nih.govrsc.org

The field of catalysis can benefit from ligands that facilitate specific chemical transformations. While direct catalytic applications of this compound are not extensively documented, related chemical processes like N-benzoylation have been the focus of catalytic improvement studies. For example, research has demonstrated that amyloid-substrate complexes can drive N-benzoylation reactions, even under challenging acidic buffer conditions where such nucleophilic reactions are typically incompatible. rsc.org This approach involves using the proximity to an amyloid catalyst to activate an amino group for the reaction. rsc.org The structural elements of this compound, specifically the benzoyl and hydrazide groups, are fundamental to this type of chemistry, suggesting potential for its derivatives to act as substrates or ligands in novel catalytic systems.

Analytical Reagents (Beyond Basic Identification)

Beyond simple identification, this compound and its analogs have potential as specialized analytical reagents. Their ability to selectively bind with metal ions makes them suitable for use in quantitative analysis. For example, Schiff base derivatives have been successfully used as ionophores in indicator electrodes for the potentiometric titration of metal ions like Hg(II). mdpi.com In this application, the electrode's potential changes sharply at the endpoint of the titration as the reagent complexes with the analyte, allowing for precise quantification. mdpi.com The high selectivity of these reagents allows for the determination of target ions even in the presence of other potentially interfering ions. mdpi.commdpi.com

Future Research Directions and Challenges

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency

The traditional synthesis of N'-benzoyl-2-furohydrazide and related aroylhydrazones typically involves the condensation of benzohydrazide (B10538) with furan-based aldehydes or the reaction of benzoyl chloride with 2-furohydrazide, often requiring reflux conditions for several hours. Future research must focus on developing more efficient and sustainable synthetic routes.

Promising methodologies include the adoption of microwave-assisted and ultrasound-assisted techniques. Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while increasing product yields. tandfonline.comyoutube.comyoutube.comresearchgate.net Studies on related heterocycles have demonstrated that microwave-assisted synthesis can be performed solvent-free or with green solvents, significantly improving the environmental profile of the process. ijprt.orgorganic-chemistry.org Similarly, ultrasound-assisted synthesis has emerged as a green chemistry tool that enhances reaction rates and yields under milder conditions. nih.govmdpi.comresearchgate.netuniv.kiev.ua A key challenge will be the systematic optimization of these techniques for this compound, exploring various catalysts, solvents, and reaction conditions to maximize efficiency.

Table 1: Comparison of Synthetic Methodologies for Aroylhydrazone and Related Heterocycles

Methodology Typical Reaction Time Yield Key Advantages
Conventional Heating Several hours (12-24h) Low to Moderate (35-60%) Well-established, simple setup.
Microwave-Assisted Minutes (10-15 min) High to Excellent (80-95%) Rapid heating, reduced time, higher yields, often solvent-free. tandfonline.comyoutube.comorganic-chemistry.org
Ultrasound-Assisted Minutes to < 1 hour Good to High (83-90%) Milder conditions, shorter times, improved yields, energy efficient. nih.govnih.gov

Deeper Understanding of Complex Reaction Mechanisms

A profound understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is essential for optimizing reaction conditions and designing new derivatives. While the formation of the hydrazone linkage is generally understood as a condensation reaction, the specific pathways, intermediates, and transition states, especially under novel synthetic conditions like microwave irradiation, are not fully elucidated.

Future work should employ kinetic studies and advanced spectroscopic techniques to probe these mechanisms. For instance, investigating the cyclization reactions that this compound and its derivatives can undergo is a fertile area of research. Studies on related compounds suggest that these processes can proceed through pathways like SN2-like reactions or [4+1] cycloadditions involving intermediates such as ortho-quinone methides. organic-chemistry.orgnih.gov Computational modeling, particularly Density Functional Theory (DFT), can be a powerful tool to map potential energy surfaces, identify the most stable intermediates, and calculate activation energies, thereby complementing experimental findings. nih.gov

Identification of New Biological Targets and Pathways (Non-Clinical)

Aroylhydrazone derivatives are known to possess a wide range of biological activities, including antimicrobial and anticancer properties. mdpi.com For this compound, the challenge lies in moving beyond preliminary activity screening to the precise identification of its non-clinical molecular targets and the pathways it modulates.

Future research should focus on target deconvolution studies. Techniques such as molecular docking and molecular dynamics simulations can predict the binding of this compound to specific proteins. nih.gov For example, studies on similar N-acyl hydrazones have identified bacterial DNA gyrase B as a potential target for their antimicrobial effects. nih.gov Experimental validation using in-vitro assays with purified enzymes or cellular thermal shift assays (CETSA) will be critical. Investigating its interaction with DNA and proteins like bovine serum albumin (BSA), as has been done for related metal complexes, could also reveal important structure-activity relationships. acs.org Elucidating these interactions will be fundamental for any future therapeutic development.

Development of More Sophisticated Computational Models

Computational chemistry is a cornerstone of modern molecular science, and its application to this compound is ripe for expansion. While initial DFT studies on related furan-hydrazide derivatives have provided insights into molecular geometry, electronic structure, and reactivity, more sophisticated models are needed for predictive accuracy. bohrium.comnanobioletters.comresearchgate.netnih.gov

Future efforts should focus on developing and validating computational models that can accurately predict not only ground-state properties but also spectroscopic characteristics, reaction outcomes, and biological activity. This involves:

Employing higher-level theoretical methods to refine calculations of frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP) maps, and charge distribution. researchgate.net

Developing quantitative structure-activity relationship (QSAR) models to correlate computed molecular descriptors with experimentally observed biological activities.

Performing molecular dynamics (MD) simulations to understand the dynamic behavior of the molecule and its complexes, particularly its interactions with biological macromolecules like enzymes and DNA over time. nih.gov

Table 2: Applications of Computational Models in Hydrazone Research

Computational Method Application Insights Gained
Density Functional Theory (DFT) Geometry Optimization, Electronic Structure HOMO-LUMO energy gaps, molecular electrostatic potential (MEP), reactive sites, stability. nih.govbohrium.comnanobioletters.com
Molecular Docking Binding Prediction Identification of potential biological targets (e.g., enzymes, DNA), binding affinity scores, interaction modes. nih.govresearchgate.netnih.gov
Molecular Dynamics (MD) Simulation of Dynamic Behavior Stability of ligand-protein complexes, conformational changes, solvent effects. nih.gov
Hirshfeld Surface Analysis Intermolecular Interaction Analysis Visualization and quantification of intermolecular contacts in crystal structures. acs.org

Expansion into Emerging Material and Sensing Technologies

The structural features of this compound, specifically its multiple coordination sites (carbonyl oxygen, azomethine nitrogen, and furan (B31954) oxygen), make it an excellent candidate for applications in material science and chemical sensing. Research into related aroylhydrazones has demonstrated their ability to act as highly selective and sensitive fluorescent chemosensors for various metal ions, including Zn²⁺, Fe³⁺, and Cu²⁺. nih.govrsc.orgrsc.org The interaction with a specific metal ion can induce a "turn-on" fluorescence or a distinct colorimetric change, enabling detection. nih.gov

A significant future direction is the design and synthesis of this compound-based sensors. Furthermore, its capacity to act as a ligand for metal ions opens the door to the creation of novel coordination polymers. Coordination polymers involving metal ions like Ni(II) and Zn(II) can form one-, two-, or three-dimensional structures with potential applications in catalysis, gas storage, and molecular magnetism. nih.govmdpi.comresearchgate.net The challenge will be to systematically explore its coordination chemistry with a variety of metal centers to produce materials with tailored structures and functions.

Comprehensive Integration of Green Chemistry Principles into All Research Facets

The principles of green chemistry should be a guiding philosophy for all future research involving this compound. ijprt.orgresearchgate.net This extends beyond just the synthesis to encompass its entire lifecycle.

A comprehensive green approach would involve:

Synthesis: Prioritizing methods like microwave and ultrasound-assisted synthesis to reduce energy consumption and reaction times. tandfonline.commdpi.com Employing water or other green solvents and developing recyclable catalysts, such as supported reagents or organocatalysts, are key goals. mdpi.commdpi.com

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, minimizing waste. One-pot, multi-component reactions are particularly attractive in this regard. researchgate.netnih.gov

Derivatization: Reducing the use of protecting groups in the synthesis of derivatives, which simplifies reaction schemes and reduces waste. ijprt.org

Application: When designing materials or sensors, considering the use of earth-abundant and non-toxic metals and ensuring the final products are recyclable or biodegradable.

Meeting these challenges will require an interdisciplinary approach, integrating advanced synthetic chemistry, computational modeling, and materials science to fully realize the scientific and technological promise of this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N'-benzoyl-2-furohydrazide, and how can reaction conditions (e.g., solvent, temperature) be systematically optimized?

  • Methodology : Start with condensation of 2-furoic acid hydrazide with benzoyl chloride under reflux in ethanol or methanol. Monitor reaction progress via TLC. Optimize temperature (80–100°C) and stoichiometry (1:1.2 molar ratio of hydrazide to benzoyl chloride) to maximize yield. Purify via recrystallization in methanol, as described for analogous hydrazides .
  • Key Parameters : Yield improvements (e.g., 85–95% in similar compounds) depend on controlled anhydrous conditions and acid catalysts like HCl .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Methodology : Use IR spectroscopy to confirm C=O (1650–1700 cm⁻¹) and N-H (3200–3300 cm⁻¹) stretches. Validate structure via ¹H NMR (δ 8.5–10.0 ppm for hydrazide protons) and ¹³C NMR (amide C=O at ~165 ppm). Mass spectrometry (ESI-MS) confirms molecular ion peaks (e.g., [M+H]+). Purity assessment via HPLC (C18 column, methanol/water mobile phase) .

Q. How can aqueous solubility and stability of this compound be assessed for biological assays?

  • Methodology : Perform pH-dependent solubility studies (pH 1.2–7.4) using shake-flask method. Measure UV-Vis absorbance at λmax (e.g., 270–290 nm). Stability tests in simulated gastric/intestinal fluids (37°C, 24h) with LC-MS monitoring for degradation products .

Advanced Research Questions

Q. What mechanistic insights explain the biological activity (e.g., anti-inflammatory, antimicrobial) of this compound derivatives?

  • Methodology : Conduct molecular docking studies (e.g., AutoDock Vina) to predict binding affinities for COX-2 or bacterial enzyme targets. Validate with in vitro assays (e.g., COX-2 inhibition, MIC against S. aureus). Compare with structural analogs to identify critical substituents (e.g., electron-withdrawing groups enhance activity) .

Q. How can contradictory data on the cytotoxicity of this compound analogs be resolved?

  • Approach : Re-evaluate experimental variables:

  • Purity : Ensure >95% purity via HPLC.
  • Assay Conditions : Standardize cell lines (e.g., HepG2 vs. HEK293), exposure time (24h vs. 48h), and solvent controls (DMSO <0.1%).
  • Structural Confirmation : Verify stereochemistry via X-ray crystallography (e.g., SHELXL refinement ).

Q. What computational strategies predict the pharmacokinetic profile of this compound?

  • Methodology : Use QSAR models (e.g., SwissADME) to estimate logP, BBB permeability, and CYP450 interactions. Validate with in vitro Caco-2 cell permeability assays and microsomal stability tests .

Q. How do structural modifications (e.g., halogenation, methoxy substitution) alter the bioactivity of this compound?

  • Experimental Design : Synthesize derivatives with para-fluoro (electron-withdrawing) or methoxy (electron-donating) groups. Compare anti-inflammatory (IL-6 suppression) and antimicrobial (zone of inhibition) activities. Correlate substituent effects with Hammett σ values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.